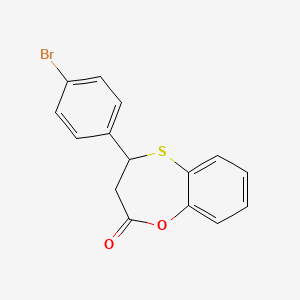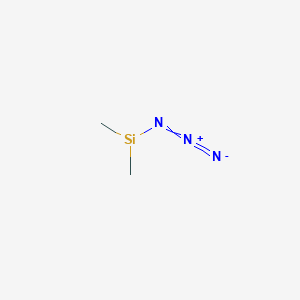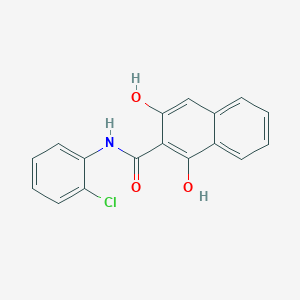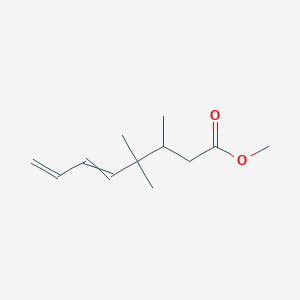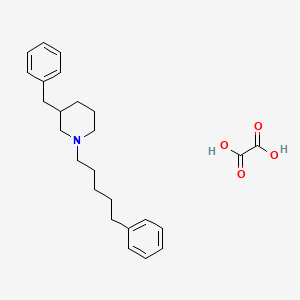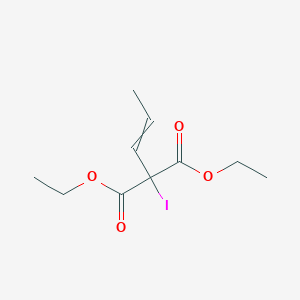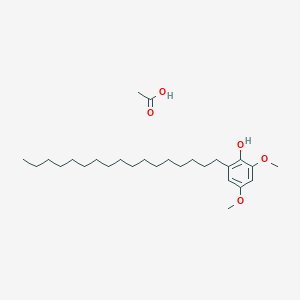
Acetic acid;2-heptadecyl-4,6-dimethoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;2-heptadecyl-4,6-dimethoxyphenol is a chemical compound known for its unique structure and properties. This compound is characterized by the presence of a long heptadecyl chain attached to a phenolic ring, which is further substituted with two methoxy groups and an acetic acid moiety. The combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2-heptadecyl-4,6-dimethoxyphenol typically involves the esterification of 2-heptadecyl-4,6-dimethoxyphenol with acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the phenol to the acetate ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. Additionally, the use of environmentally benign catalysts and solvents is preferred to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;2-heptadecyl-4,6-dimethoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenolic ring can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form the corresponding alcohols or other reduced products.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as halides, amines, or thiols can be used in substitution reactions, often in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in a wide variety of derivatives depending on the nucleophile used.
Scientific Research Applications
Acetic acid;2-heptadecyl-4,6-dimethoxyphenol has several applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s phenolic structure makes it of interest in studies related to antioxidant activity and its potential effects on biological systems.
Medicine: Research into its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects, is ongoing.
Industry: It is used in the formulation of specialty chemicals, including surfactants and lubricants, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of acetic acid;2-heptadecyl-4,6-dimethoxyphenol involves its interaction with various molecular targets and pathways. The phenolic ring can participate in redox reactions, potentially affecting cellular oxidative stress levels. The long heptadecyl chain may influence the compound’s ability to interact with lipid membranes, affecting membrane fluidity and function. Additionally, the methoxy groups can modulate the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethoxyphenol: Similar in structure but lacks the heptadecyl chain and acetic acid moiety.
2-Heptadecylphenol: Lacks the methoxy groups and acetic acid moiety.
4,6-Dimethoxyphenol: Similar but lacks the heptadecyl chain and acetic acid moiety.
Uniqueness
Acetic acid;2-heptadecyl-4,6-dimethoxyphenol is unique due to the combination of its long heptadecyl chain, methoxy groups, and acetic acid moiety. This combination imparts distinct chemical and physical properties, making it useful in a variety of applications that similar compounds may not be suitable for.
Properties
CAS No. |
144189-27-5 |
|---|---|
Molecular Formula |
C27H48O5 |
Molecular Weight |
452.7 g/mol |
IUPAC Name |
acetic acid;2-heptadecyl-4,6-dimethoxyphenol |
InChI |
InChI=1S/C25H44O3.C2H4O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-20-23(27-2)21-24(28-3)25(22)26;1-2(3)4/h20-21,26H,4-19H2,1-3H3;1H3,(H,3,4) |
InChI Key |
HXGLZZKYRIIQOZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC1=C(C(=CC(=C1)OC)OC)O.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(2-Chlorophenyl)-1-[(1E)-3-(pyridine-4-carbonyl)triaz-1-en-1-yl]but-3-en-2-one](/img/structure/B12562522.png)
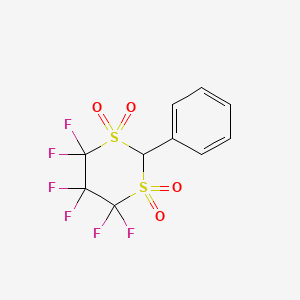

![S-[2-(Dibutylamino)ethyl] O-ethyl methylphosphonothioate](/img/structure/B12562551.png)
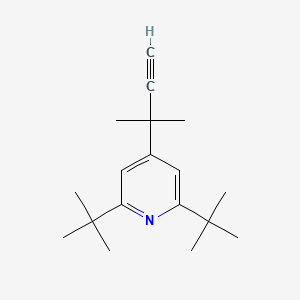
![4-[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]but-2-ynal](/img/structure/B12562574.png)
![4-[(9H-Fluoren-9-yl)oxy]-2-phenylphthalazin-1(2H)-one](/img/structure/B12562578.png)
![4-Cyano-1-[(4-methoxyphenyl)methyl]pyridin-1-ium bromide](/img/structure/B12562581.png)
